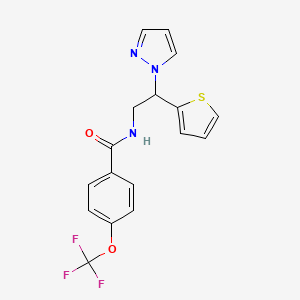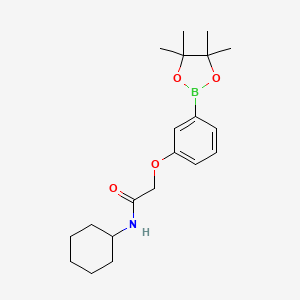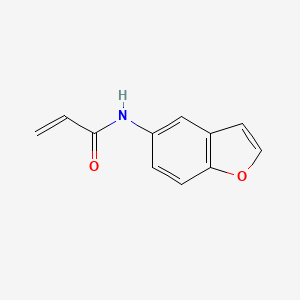
N-(1-Benzofuran-5-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzofuran-5-yl)prop-2-enamide is a chemical compound that has recently gained attention in the field of scientific research. It is a synthetic compound that can be used for various purposes, including drug discovery and development, as well as in the study of various biological processes.
Wirkmechanismus
The mechanism of action of N-(1-Benzofuran-5-yl)prop-2-enamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to have antioxidant properties, which may contribute to its potential as a neuroprotective agent.
Biochemical and Physiological Effects:
N-(1-Benzofuran-5-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, including the prevention of oxidative stress and the inhibition of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-Benzofuran-5-yl)prop-2-enamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. It also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that may be used in similar experiments. However, one of the limitations of using N-(1-Benzofuran-5-yl)prop-2-enamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1-Benzofuran-5-yl)prop-2-enamide. One area of research is the development of new synthetic methods for the compound, which may improve its solubility and other chemical properties. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-Benzofuran-5-yl)prop-2-enamide and its potential interactions with other compounds and proteins.
Synthesemethoden
N-(1-Benzofuran-5-yl)prop-2-enamide can be synthesized using a variety of methods, including the Wittig reaction, Sonogashira coupling, and Suzuki-Miyaura coupling. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. In the case of N-(1-Benzofuran-5-yl)prop-2-enamide, the aldehyde used is benzaldehyde, and the phosphonium ylide is methyltriphenylphosphonium bromide. The Sonogashira coupling and Suzuki-Miyaura coupling methods involve the reaction of an aryl halide with an alkyne or boronic acid, respectively, in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-(1-Benzofuran-5-yl)prop-2-enamide has been used in a variety of scientific research applications, including drug discovery and development, as well as in the study of various biological processes. It has been shown to have potential as an anticancer agent, as well as in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(1-benzofuran-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-2-11(13)12-9-3-4-10-8(7-9)5-6-14-10/h2-7H,1H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFDZZDEFIQFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzofuran-5-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B2707176.png)
![S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate](/img/structure/B2707177.png)
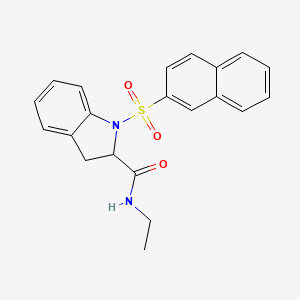
![3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide](/img/structure/B2707179.png)
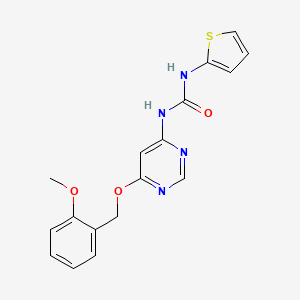
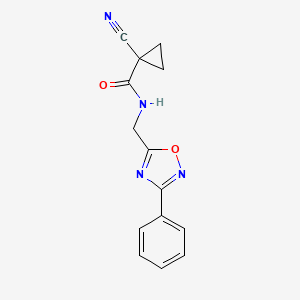
![1-[(4-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2707185.png)
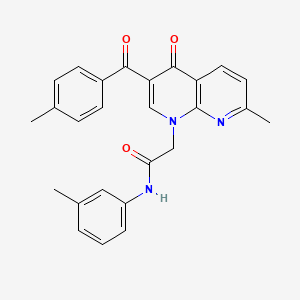
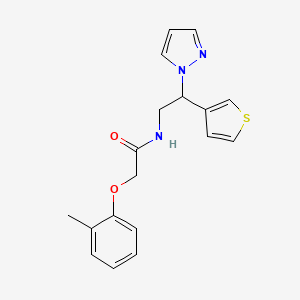
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2707189.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N-methylnaphthalene-2-carboxamide](/img/structure/B2707190.png)
